

# A Comprehensive Technical Guide to Coniel (Benidipine Hydrochloride)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Coniel*

Cat. No.: *B1142605*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Coniel**, the trade name for benidipine hydrochloride, is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile. It is a potent antihypertensive and antianginal agent that exhibits a long-lasting effect. This technical guide provides an in-depth overview of **Coniel**, including its chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of quantitative data from preclinical and clinical studies are presented in tabular format for clear comparison. Furthermore, this guide outlines the methodologies for key experiments used to characterize its activity and visualizes its core signaling pathways and experimental workflows using the DOT language.

## Chemical and Physical Properties

Benidipine is the active pharmaceutical ingredient in **Coniel**. It is typically administered as a hydrochloride salt.

| Property          | Value                                                                                                                                                 |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl]ester hydrochloride |
| Molecular Formula | C <sub>28</sub> H <sub>31</sub> N <sub>3</sub> O <sub>6</sub> ·HCl                                                                                    |
| Molecular Weight  | 542.02 g/mol                                                                                                                                          |
| CAS Number        | 91599-74-5                                                                                                                                            |
| Appearance        | Yellow crystalline powder                                                                                                                             |

## Mechanism of Action

Benidipine is a multi-faceted calcium channel blocker, exhibiting a unique triple-blocking action on L-type, T-type, and N-type voltage-gated calcium channels. This broad-spectrum inhibition contributes to its potent and sustained therapeutic effects.

## Calcium Channel Blockade

The primary mechanism of action of benidipine is the inhibition of calcium ion (Ca<sup>2+</sup>) influx into vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor on the  $\alpha 1$  subunit of the L-type calcium channels, it reduces the probability of channel opening, leading to vasodilation and a decrease in peripheral resistance. Its additional blockade of T-type and N-type calcium channels contributes to its unique clinical profile, including renal protective effects and a lower incidence of reflex tachycardia compared to other dihydropyridine calcium channel blockers.

## Signaling Pathways

Benidipine's effects extend beyond simple calcium channel blockade, influencing several intracellular signaling pathways.

- Nitric Oxide (NO) Production:** Benidipine has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis.

- NF-κB Pathway Inhibition: Benidipine has demonstrated inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition may contribute to the anti-atherosclerotic properties of benidipine.



[Click to download full resolution via product page](#)

Benidipine's primary mechanism of action on calcium channels.



[Click to download full resolution via product page](#)

Downstream signaling pathways modulated by Benidipine.

## Pharmacokinetics

Benidipine is characterized by rapid absorption and a long duration of action.

| Parameter                                                  | Value                                                    | Reference           |
|------------------------------------------------------------|----------------------------------------------------------|---------------------|
| Time to Peak Plasma Concentration (T <sub>max</sub> )      | 0.5 - 0.75 hours                                         | <a href="#">[1]</a> |
| Peak Plasma Concentration (C <sub>max</sub> ) at 4 mg dose | 1.04 ng/mL                                               | <a href="#">[1]</a> |
| Peak Plasma Concentration (C <sub>max</sub> ) at 8 mg dose | 3.85 ng/mL                                               | <a href="#">[1]</a> |
| Elimination Half-life                                      | Not explicitly stated, but has a long duration of action |                     |

## Clinical Efficacy

Clinical trials have demonstrated the efficacy of benidipine in the treatment of hypertension and angina pectoris.

## Hypertension

| Study Population                                                      | Dosage                                    | Duration | Key Findings                                                                                                                         | Reference |
|-----------------------------------------------------------------------|-------------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Elderly Chinese patients with mild to moderate essential hypertension | 8 mg once daily                           | 12 weeks | Mean reduction in sitting SBP/DBP: 21.50/10.60 mmHg. High trough-to-peak ratios (0.87 for SBP, 0.72 for DBP).                        | [2]       |
| Patients with mild to moderate hypertension                           | 4-8 mg/day                                | -        | Effective blood pressure control in 80% of patients on 4 mg/day and 80% of non-responders who were escalated to 8 mg/day.            | [3]       |
| Elderly Chinese patients with mild to moderate hypertension           | 2-8 mg/day (with optional add-on therapy) | 52 weeks | Mean trough BP reduction of 13.8/8.3 mmHg. 62.5% of patients reached target BP. Significant decrease in left ventricular mass index. | [4]       |

## Angina Pectoris

| Study Population                                                 | Dosage | Duration | Key Findings                                                                                                               | Reference                               |
|------------------------------------------------------------------|--------|----------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Chinese patients with stable angina pectoris                     | -      | 4 weeks  | Prolonged time to 1 mm ST segment depression in exercise tolerance test (increment of 64.2 s). Total efficacy rate of 55%. | <a href="#">[5]</a>                     |
| Japanese patients with vasospastic angina resistant to diltiazem | -      | -        | Angina attacks completely disappeared in 6 out of 15 patients. Significant increase in serum nitrite/nitrate levels.       | <a href="#">[6]</a> <a href="#">[7]</a> |

## Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the pharmacological properties of benidipine.

### Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This technique is employed to directly measure the effect of benidipine on the activity of voltage-gated calcium channels.

- Cell Preparation: Human adrenocortical NCI-H295R cells or other suitable cell lines expressing the target calcium channels are cultured.
- Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.
- Voltage Protocol: To isolate specific calcium channel currents (e.g., T-type), specific voltage protocols are applied. For instance, holding the membrane potential at a level that inactivates other channels while activating the channel of interest.
- Drug Application: Benidipine is applied to the cells at varying concentrations to determine its inhibitory effect on the calcium currents.
- Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the  $IC_{50}$  value (the concentration of benidipine that inhibits 50% of the channel activity).

## Nitric Oxide Synthase (NOS) Activity Assay

The effect of benidipine on NO production is often assessed by measuring the activity of NOS.

- Sample Preparation: Tissue homogenates (e.g., from the left ventricle of animal models) or cell lysates are prepared.
- Assay Principle: The Griess method is commonly used to indirectly measure NO production by quantifying its stable breakdown products, nitrite ( $NO_2^-$ ) and nitrate ( $NO_3^-$ ).
- Procedure:
  - The sample is incubated with L-arginine, the substrate for NOS.
  - The reaction is stopped, and the supernatant is collected.
  - The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
  - The reagent reacts with nitrite to form a colored azo compound.

- The absorbance of the solution is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

## NF-κB Luciferase Reporter Assay

This assay is used to investigate the effect of benidipine on the NF-κB signaling pathway.

- Cell Line: A cell line (e.g., THP-1 macrophages) is engineered to contain a luciferase reporter gene under the control of NF-κB response elements.
- Treatment: The cells are pre-treated with benidipine for a specified period and then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS).
- Luciferase Assay:
  - The cells are lysed to release the luciferase enzyme.
  - A luciferase substrate (luciferin) is added.
  - The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.
  - The emitted light is measured using a luminometer.
- Data Analysis: The luminescence signal is proportional to the activity of the NF-κB pathway. The inhibitory effect of benidipine is determined by comparing the luminescence in benidipine-treated cells to that in untreated, stimulated cells.



[Click to download full resolution via product page](#)

Workflow for Patch-Clamp Electrophysiology.



[Click to download full resolution via product page](#)

Workflow for Nitric Oxide Synthase Activity Assay.

## Conclusion

**Coniel** (benidipine hydrochloride) is a well-characterized dihydropyridine calcium channel blocker with a unique triple-blocking mechanism and pleiotropic effects on intracellular signaling pathways. Its demonstrated efficacy in treating hypertension and angina, coupled with a favorable safety profile, makes it a valuable therapeutic option. The experimental methodologies outlined in this guide provide a framework for further research into its pharmacological properties and potential new therapeutic applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of benidipine therapy of essential hypertension in elderly Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial of benidipine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter Clinical Trial on Benidipine in the Treatment of Stable Angina Pectoris [journal11.magtechjournal.com]
- 6. Clinical efficacy of benidipine for vasospastic angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Coniel (Benidipine Hydrochloride)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142605#coniel-cas-number-and-molecular-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)